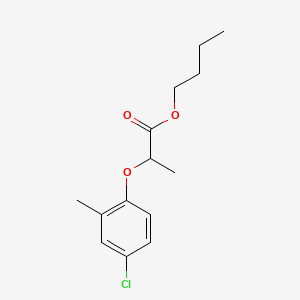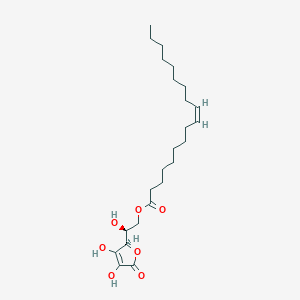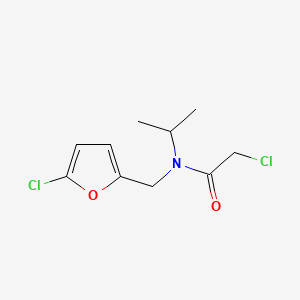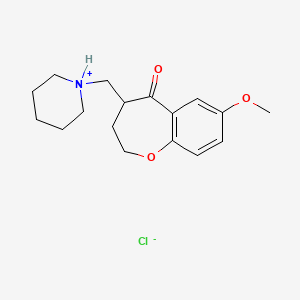
7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxepin Core: The initial step involves the formation of the benzoxepin core through a cyclization reaction.
Introduction of the Piperidinomethyl Group: The piperidinomethyl group is introduced via a nucleophilic substitution reaction.
Methoxylation: The methoxy group is added through an electrophilic aromatic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a precursor for drug development.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biology: It is used in research to study cellular processes and biochemical pathways.
Industry: The compound is utilized in the synthesis of other complex molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-(aminomethyl)-benzoxepin: Similar structure but with an aminomethyl group instead of a piperidinomethyl group.
4-(Piperidinomethyl)-benzoxepin: Lacks the methoxy group.
7-Methoxy-benzoxepin: Lacks the piperidinomethyl group.
Uniqueness
7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride is unique due to the presence of both the methoxy and piperidinomethyl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
96401-82-0 |
|---|---|
Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
7-methoxy-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-20-14-5-6-16-15(11-14)17(19)13(7-10-21-16)12-18-8-3-2-4-9-18;/h5-6,11,13H,2-4,7-10,12H2,1H3;1H |
InChI Key |
KQTUMGCYBHTSTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
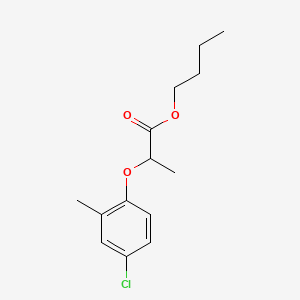
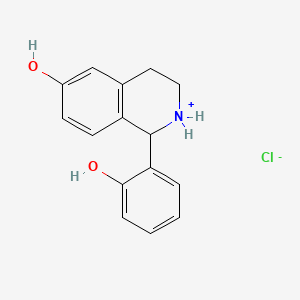
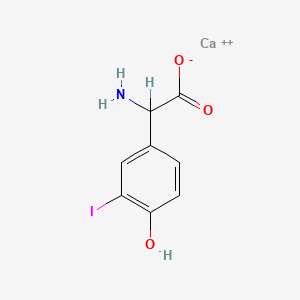
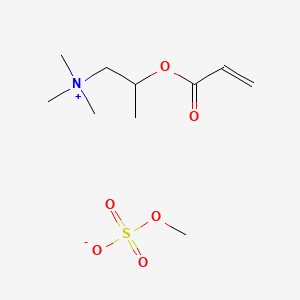
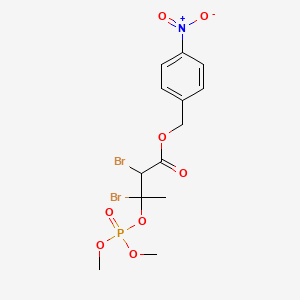
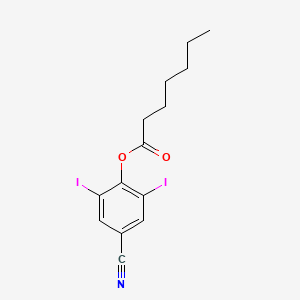
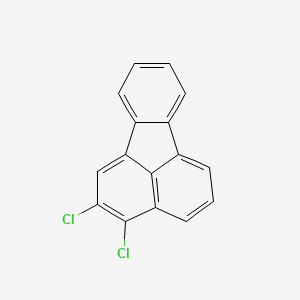
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
